Rasagiline 13C3 mesylate racemic

Vue d'ensemble

Description

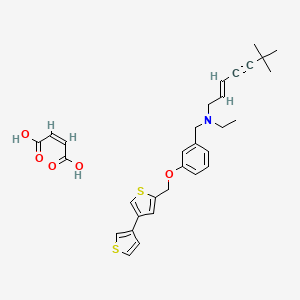

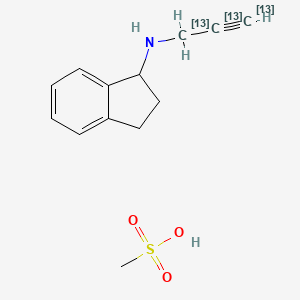

Rasagiline 13C3 mesylate racemic is a click chemistry reagent. It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

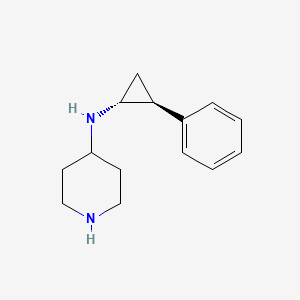

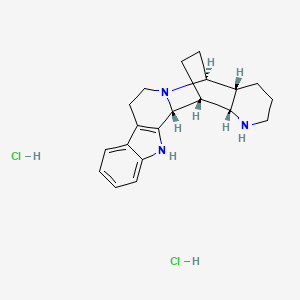

A novel synthetic route for preparing rasagiline mesylate is presented using a dynamic kinetic resolution (DKR) as the key step, catalyzed by Candida antarctica lipase B (CALB) and a Pd nanocatalyst . The chiral intermediate ®-2,3-dihydro-1-indanamine was obtained through the DKR of the racemic aminoindan rac-1 in high yield (>90%) and excellent enantioselectivity (>99% ee) . Rasagiline mesylate was synthesized in 25% overall yield and excellent enantioselectivity (99.9% ee) over 7 steps .Molecular Structure Analysis

The molecular structure of Rasagiline 13C3 mesylate racemic can be found in various databases .Chemical Reactions Analysis

Rasagiline 13C3 mesylate racemic can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . In a pharmacokinetic study, quantitation was performed by monitoring the transitions at m/z 172.0–117.0 for rasagiline and m/z 175.0–117.0 for rasagiline-13C3 .Physical And Chemical Properties Analysis

Rasagiline 13C3 mesylate racemic is a solid substance with a characteristic odor . The exact melting point and boiling point are not determined .Applications De Recherche Scientifique

Pharmacokinetics

Application

Rac Rasagiline-13C3 Mesylate is used in pharmacokinetic studies to evaluate the bioequivalence of two formulations of rasagiline tablets .

Method of Application

In the study, an open, randomized, single-dose, double-cycle, two-sequence, self-crossover pharmacokinetic study was performed in healthy Chinese subjects under fasting and high-fat postprandial conditions . Subjects received a single oral dose of 1 mg of a test or reference preparation of rasagiline tablets (1 mg each). A washout period of 3 days was observed .

Results

The 90% confidence interval (CI) of the geometric mean ratio (GMR) of the test drug vs. the reference drug for rasagiline was within the acceptable range (0.80–1.25) for bioequivalence . The two formulations of rasagiline showed good tolerability and a similar safety profile .

Chromatography

Application

Rac Rasagiline-13C3 Mesylate is used in chromatographic studies for the estimation of rasagiline mesylate in different plasma matrices (rat, rabbit, and human plasma) .

Method of Application

A simple, rapid, and sensitive reverse-phase liquid chromatographic method was developed and validated . The method employs an isocratic elution technique with a Kromasil C18 column and has an optimized mobile phase composition of 10 mM ammonium acetate buffer–acetonitrile (40:60 v/v) .

Results

The plasma samples displayed linear detector responses in the concentration range of 0.5–20 µg/mL in all plasma matrices when monitored at 265 nm using an ultraviolet detector . The simple protein precipitation method yields over 95% recovery of rasagiline mesylate from all plasma matrices .

Neuroprotection

Application

Rac Rasagiline-13C3 Mesylate is used in neuroprotection studies. It has been shown to inhibit serum and NGF withdrawal-induced apoptosis of PC12 cells .

Method of Application

In the study, PC12 cells were treated with varying concentrations of Rasagiline-13C3 Mesylate, ranging from 0.01 to 100 μM .

Results

Rasagiline-13C3 Mesylate was found to inhibit apoptosis in PC12 cells . It also reduced cerebral edema in a mouse model of traumatic brain injury .

Monoamine Oxidase Inhibition

Application

Rac Rasagiline-13C3 Mesylate is a selective irreversible MAO-B inhibitor . It is used in studies investigating the treatment of the signs and symptoms of idiopathic Parkinson’s disease .

Method of Application

Rasagiline-13C3 Mesylate is administered orally. In studies, it has been used as a monotherapy in early Parkinson’s disease or as an adjunct therapy in more advanced cases .

Results

Rasagiline-13C3 Mesylate has been shown to be effective in the symptomatic management of idiopathic Parkinson’s disease . It has also been found to reduce cortical and hippocampal levels of full-length and soluble amyloid precursor protein (APP) in rats and mice .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methanesulfonic acid;N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/i1+1,2+1,9+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-IZHPGBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.[13CH]#[13C][13CH2]NC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676130 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac Rasagiline-13C3 Mesylate | |

CAS RN |

1216757-55-9 | |

| Record name | Methanesulfonic acid--N-[(~13~C_3_)prop-2-yn-1-yl]-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

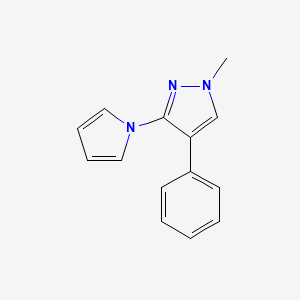

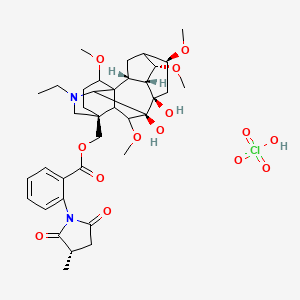

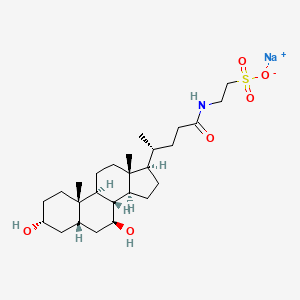

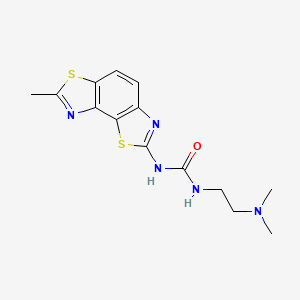

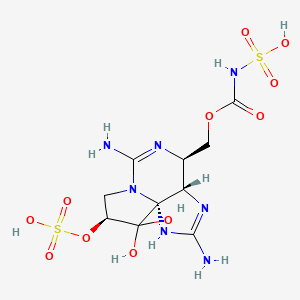

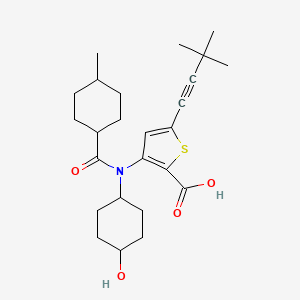

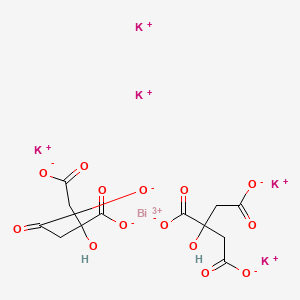

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(-)-Methyl(1S,2R)-2-[(4-Hydroxy-4-phenylpiperidin-1-yl)-methyl]-1-(4-nitrophenyl)cyclopropanecarboxylate](/img/structure/B1139268.png)